molecular formula C10H9BrN2 B8722492 4-M-Bromophenyl-1-methylimidazole

4-M-Bromophenyl-1-methylimidazole

Cat. No.: B8722492
M. Wt: 237.10 g/mol
InChI Key: MNPNCOFXZACPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-M-Bromophenyl-1-methylimidazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

4-(3-bromophenyl)-1-methylimidazole

InChI

InChI=1S/C10H9BrN2/c1-13-6-10(12-7-13)8-3-2-4-9(11)5-8/h2-7H,1H3

InChI Key

MNPNCOFXZACPQV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the method of Hazeldine et al., J. Chem. Soc., 125, 1431-41 (1924) a mixture of dimethylsulphate (145 μl, 1.53 mmol) and 4-m-bromophenyl imidazole (341 mg; 1.54 mmol) was stirred under N2 until the reaction mixture became extremely viscous. Toluene (150 μl) was added, and the mixture was heated at 100° C. for 1 hour. After cooling to ambient temperature, H2O (5 ml) was added, and the reaction mixture was brought to pH 9 with NaOH solution. It was then extracted with CH2Cl2 (2×10 ml). The organic layers were washed with brine, dried (MgSO4), and concentrated in vacuo to give 262 mg crude product mixed with starting material. Purification using preparative TLC on 2-1000μ Si Gel GF plates (eluting with 5% MeOH in CH2Cl2 and extracting with 10% MeOH in CH2Cl2) provided the product, 4-m-bromophenyl-1-methylimidazole (121 mg, 33% yield) as the least polar band.
Quantity
145 μL
Type
reactant
Reaction Step One
Quantity
341 mg
Type
reactant
Reaction Step One
Quantity
150 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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